3-{[[4-(3-hydroxy-3-methylbutyl)benzyl](methyl)amino]methyl}phenol
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Overview
Description
The compound belongs to a class of organic molecules known for their complex molecular structure, which includes multiple functional groups such as hydroxyl, methyl, benzyl, and amino groups. This complexity contributes to a variety of chemical behaviors and properties. The relevance of studying such compounds lies in their potential applications across different fields, including material science, pharmaceuticals, and organic synthesis.
Synthesis Analysis
The synthesis of complex organic molecules like "3-{[4-(3-hydroxy-3-methylbutyl)benzylamino]methyl}phenol" typically involves multi-step reactions, starting from simpler precursors. Asymmetric synthesis methods are often employed to achieve the desired stereochemistry, as seen in the asymmetric synthesis of related compounds (Shetty & Nelson, 1988)[https://consensus.app/papers/chemical-aspects-metoprolol-metabolism-asymmetric-shetty/8475d8d23dfc5af89c0eddaa7114a93f/?utm_source=chatgpt]. The synthesis process may include steps such as bromination, hydroxymethylation, and the formation of Schiff bases, followed by reduction and other modifications to introduce specific functional groups.
Molecular Structure Analysis
The molecular structure of such compounds is characterized by X-ray crystallography and spectroscopic methods (NMR, IR, UV-Vis), revealing details about the arrangement of atoms and the stereochemistry of the molecule. For instance, related compounds have been analyzed to determine their crystal structures and stabilized by intramolecular hydrogen bonding (Ghichi et al., 2018)[https://consensus.app/papers/e22aminophenyliminomethyl5benzyloxyphenol-ghichi/c7f19175e7d9525cacfaf6875b4bdc63/?utm_source=chatgpt].
Chemical Reactions and Properties
Compounds with such structural complexity are reactive towards various chemical agents and conditions, undergoing reactions that include hydroxylation, Schiff base formation, and more. Their reactivity can be influenced by the presence of functional groups, leading to selective chemical transformations. For example, the hydroxylation of benzene to phenol has been efficiently catalyzed by enzymes under mild conditions, indicating the potential for selective modification of similar compounds (Shoji et al., 2013)[https://consensus.app/papers/highly-hydroxylation-benzene-phenol-wildtype-p450bm3-shoji/f4a1d4afe6da558598146e38a3ca0f61/?utm_source=chatgpt].
properties
IUPAC Name |
3-[[[4-(3-hydroxy-3-methylbutyl)phenyl]methyl-methylamino]methyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO2/c1-20(2,23)12-11-16-7-9-17(10-8-16)14-21(3)15-18-5-4-6-19(22)13-18/h4-10,13,22-23H,11-12,14-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DILSORCZSWPKKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=CC=C(C=C1)CN(C)CC2=CC(=CC=C2)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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